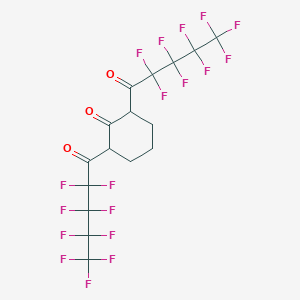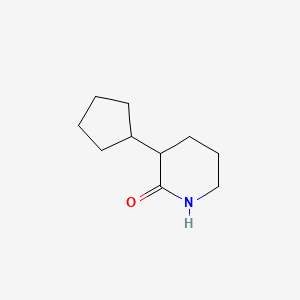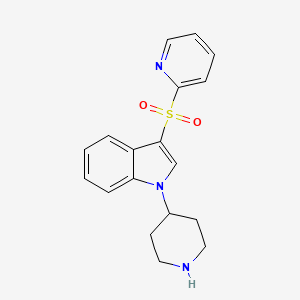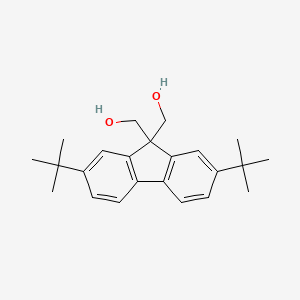![molecular formula C16H26N5O4P B12531364 ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-40-8](/img/structure/B12531364.png)
({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is an acyclic nucleoside phosphonate, which means it has a structure that includes a nucleoside (a molecule consisting of a nitrogenous base attached to a sugar) and a phosphonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a cyclooctylamine to form the cyclooctylamino-purine intermediate. This intermediate is then reacted with an ethoxy-methylphosphonic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonate compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its structure allows it to interfere with viral replication processes, making it a candidate for the development of antiviral drugs.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has been investigated for its ability to inhibit certain enzymes and pathways involved in disease progression, particularly in viral infections.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in material science and chemical engineering.
Mecanismo De Acción
The mechanism of action of ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This inhibition occurs through the incorporation of the compound into the viral DNA, leading to chain termination and the inability of the virus to replicate.
Comparación Con Compuestos Similares
Similar Compounds
Adefovir: Adefovir is another acyclic nucleoside phosphonate with antiviral properties. It is used to treat hepatitis B and has a similar mechanism of action.
Tenofovir: Tenofovir is a widely used antiviral drug for the treatment of HIV and hepatitis B. It shares structural similarities with ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid.
Entecavir: Entecavir is an antiviral drug used to treat hepatitis B. It has a different structure but similar antiviral activity.
Uniqueness
This compound is unique due to its specific cyclooctylamino group, which may confer distinct properties compared to other similar compounds. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propiedades
Número CAS |
653584-40-8 |
|---|---|
Fórmula molecular |
C16H26N5O4P |
Peso molecular |
383.38 g/mol |
Nombre IUPAC |
2-[6-(cyclooctylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C16H26N5O4P/c22-26(23,24)12-25-9-8-21-11-19-14-15(17-10-18-16(14)21)20-13-6-4-2-1-3-5-7-13/h10-11,13H,1-9,12H2,(H,17,18,20)(H2,22,23,24) |
Clave InChI |
ATKOIAHGJRWBFH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NC2=C3C(=NC=N2)N(C=N3)CCOCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)




![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)


![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
